![molecular formula C17H18ClNO4 B5649074 N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide](/img/structure/B5649074.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide
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Overview
Description
The compound of interest is part of a broader class of chemicals known for their intricate molecular architecture and potential biological activities. Its detailed study encompasses synthetic routes, structural elucidation, chemical behavior, and physicochemical properties.
Synthesis Analysis
The synthesis of compounds related to "N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide" involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex molecule. These procedures often employ techniques like acylation, where an acyl group is introduced to an aromatic compound, and subsequent modifications to add specific functional groups, as seen in related benzamide derivatives (Abdulla et al., 2013).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and potential interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are employed to elucidate the molecular geometry, bond lengths, angles, and conformational stability. These analyses reveal the influence of intermolecular interactions on the compound's geometry and properties (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical behavior of "N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide" is influenced by its functional groups, which participate in various reactions, including substitution and addition reactions. These transformations can alter the compound's chemical structure, leading to new derivatives with distinct properties and potential applications (Galal et al., 2018).
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-10-8-12(15(23-4)9-11(10)18)19-17(20)16-13(21-2)6-5-7-14(16)22-3/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANFXDGWNSIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,6-dimethoxybenzamide |
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